(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves complex reactions that include cycloaddition, nucleophilic substitution, and the formation of fused ring systems. For example, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline involves 1,3-dipolar cycloaddition reactions, showcasing the intricacy involved in constructing such molecules (Kim et al., 1990). Similarly, domino reactions between 6-ethyl-5,6-dihydro-4,5-dioxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile and carbon nucleophilic reagents have been used to synthesize novel heteroannulated pyridopyranoquinolines, highlighting a methodology that could be analogous to the synthesis of our target compound (Badran et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of compounds within this class often involves X-ray crystallography and spectroscopic methods to elucidate their complex fused ring systems and stereochemistry. The structure of 10-methyl-8-phenyl-11-pyridyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinolines, for example, reveals the importance of cyclic hydrogen-bonded tetramers and isolated molecule formations in understanding molecular interactions and configurations (Portilla et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of heterocyclic compounds like "(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione" often involves interactions with nucleophiles and electrophiles, given their complex ring structures and functional groups. For instance, the reactions between 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione and cyclic alkoxy olefins demonstrate the potential for generating diverse molecular frameworks through such interactions (Stepanova & Maslivets, 2015).
properties
IUPAC Name |
(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-24-9-16(26)25-19(11-6-7-14-15(8-11)30-10-29-14)18-17(20(25)22(24)28)21(27)12-4-2-3-5-13(12)23-18/h2-8,19-20H,9-10H2,1H3,(H,23,27)/t19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAYVUMFGJKOJI-VQTJNVASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C3=C(C2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C3=C([C@@H]2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione |
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